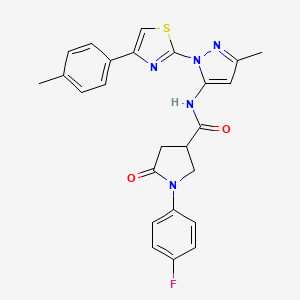
1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN5O2S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its anticancer properties and other pharmacological activities.
Structural Characteristics
This compound features a unique combination of functional groups, including a fluorophenyl moiety, a thiazole ring, and a pyrazole structure. These components contribute to its biological activity and are essential for understanding its mechanism of action.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Fluorophenyl | A phenyl ring substituted with fluorine |
| Thiazole | A five-membered ring containing sulfur and nitrogen |
| Pyrazole | A five-membered ring containing two nitrogen atoms |
| Pyrrolidine | A five-membered saturated ring with one nitrogen atom |
| Carboxamide | A functional group containing a carbonyl and amine |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various synthetic strategies. The use of specific reagents and conditions is crucial for achieving high yields and purity.
Example Synthesis Method
- Starting Materials : 4-fluorobenzaldehyde, thiosemicarbazide, and appropriate solvents (e.g., ethanol).
- Reactions : The initial reaction involves forming an intermediate through condensation, followed by cyclization to form the thiazole and pyrazole rings.
- Purification : The final product is purified through recrystallization techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar derivatives incorporating the fluorophenyl and thiazole moieties. For instance, derivatives like N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) demonstrated significant inhibition of breast cancer cell proliferation by inducing apoptosis through oxidative stress mechanisms .
The biological activity is primarily attributed to the following mechanisms:
- Induction of Apoptosis : Compounds similar to the target molecule have been shown to trigger programmed cell death in cancerous cells.
- Inhibition of Signaling Pathways : The disruption of pathways such as Notch-AKT has been observed, leading to reduced cell survival and proliferation .
Other Pharmacological Activities
Beyond anticancer effects, compounds in this class may exhibit:
- Antimicrobial Activity : Some derivatives show promise in inhibiting bacterial growth.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested in preliminary studies.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Breast Cancer Study : ZQL-4c was tested against various breast cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating potent activity .
- DNA Interaction Studies : Thiazole-based compounds demonstrated nuclease activity against plasmid DNA under UV irradiation, suggesting potential applications in gene therapy .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c1-15-3-5-17(6-4-15)21-14-34-25(27-21)31-22(11-16(2)29-31)28-24(33)18-12-23(32)30(13-18)20-9-7-19(26)8-10-20/h3-11,14,18H,12-13H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWZCYPXDQYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













